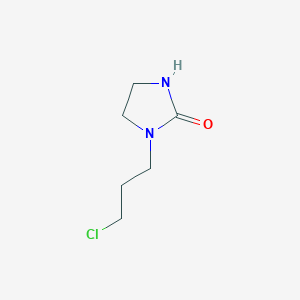

1-(3-Chloropropyl)imidazolidin-2-one

Vue d'ensemble

Description

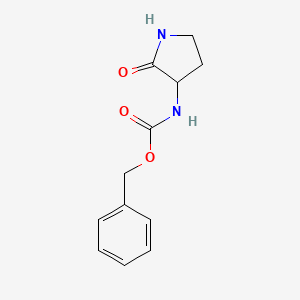

1-(3-Chloropropyl)imidazolidin-2-one (also known as CPIM) is a synthetic organic compound that has been used extensively in scientific research. As a versatile reagent, CPIM has been used in a variety of laboratory experiments, ranging from the synthesis of organic compounds to the analysis of biological systems. CPIM is a highly effective reagent, with a wide range of applications in the field of organic chemistry.

Applications De Recherche Scientifique

Synthesis and Structural Modifications

Imidazolidin-2-ones serve as key intermediates in the synthesis of bioactive molecules and materials. Their structural modifications have led to the discovery of compounds with enhanced biological activities or specific functionalities. For instance, the stereoselective formation of imidazolidin-4-ones, derived from interactions with benzaldehydes, highlights the role of intramolecular hydrogen bonds in determining the outcome of synthetic pathways (Ferraz et al., 2007). Similarly, the development of novel synthetic routes to imidazolidin-2-ones, employing palladium-catalyzed carboamination of N-allylureas, demonstrates advancements in efficient and selective synthesis techniques (Fritz et al., 2006).

Corrosion Inhibition

Imidazoline and its derivatives, closely related to imidazolidin-2-ones, have been investigated for their corrosion inhibition properties. An electrochemical study revealed that certain imidazoline compounds effectively prevent carbon steel corrosion in acidic media, underscoring the potential of imidazolidin-2-one derivatives in materials protection (Cruz et al., 2004).

Biological Activities

Imidazolidin-2-one scaffolds are integral to the design of compounds with significant biological activities. They are utilized in generating molecules with potential therapeutic applications, such as the exploration of hydantoins (imidazolidine derivatives) for their antinociceptive properties in mice, indicative of their analgesic potential (Queiroz et al., 2015). This exemplifies the broader applicability of imidazolidin-2-one derivatives in medicinal chemistry.

Mécanisme D'action

Target of Action

1-(3-Chloropropyl)imidazolidin-2-one is a structural motif found in various pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . .

Mode of Action

Imidazolidin-2-ones, in general, are known to interact with various biological targets due to their structural versatility .

Biochemical Pathways

Imidazolidin-2-ones are synthesized through several biochemical pathways. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines . Other methods include the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion

Result of Action

Imidazolidin-2-ones and their analogues are known to be important synthetic intermediates that can be transformed into a broad variety of complex structures .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved using tetramethylphenylguanidine (PhTMG) as the basic promoter in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator, in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .

Propriétés

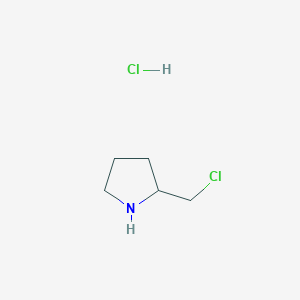

IUPAC Name |

1-(3-chloropropyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2O/c7-2-1-4-9-5-3-8-6(9)10/h1-5H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMFETHQFUOIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566865 | |

| Record name | 1-(3-Chloropropyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53710-77-3 | |

| Record name | 1-(3-Chloropropyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1610937.png)

![5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1610947.png)